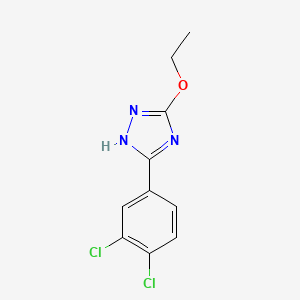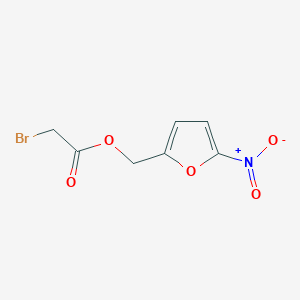![molecular formula C10H8N6O B12908434 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one CAS No. 6295-27-8](/img/structure/B12908434.png)
5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with phenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[4,5-d]pyrimidine
Uniqueness
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities compared to other similar compounds. Its ability to act as an enzyme inhibitor and its potential neuroprotective and anti-inflammatory properties make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
6295-27-8 |
|---|---|
Molecular Formula |
C10H8N6O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-amino-2-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H8N6O/c11-10-12-8-7(9(17)13-10)14-16(15-8)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,15,17) |
InChI Key |
OIAXNBVLMBXWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C(=O)NC(=NC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
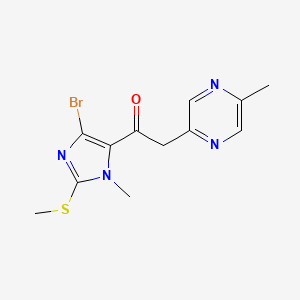
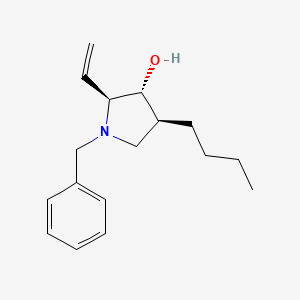
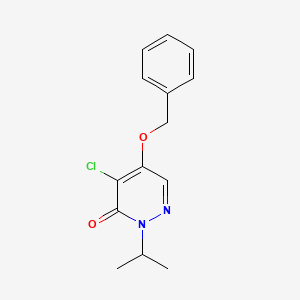
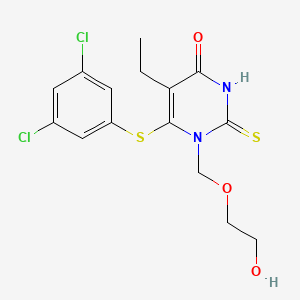
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
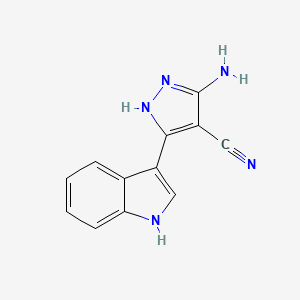
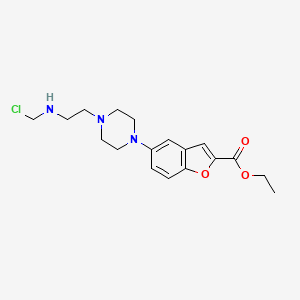
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
